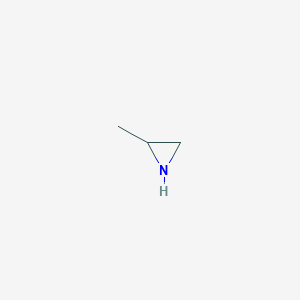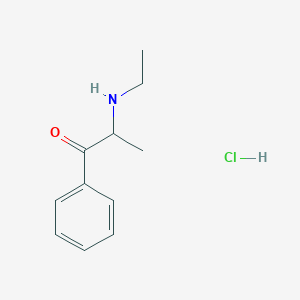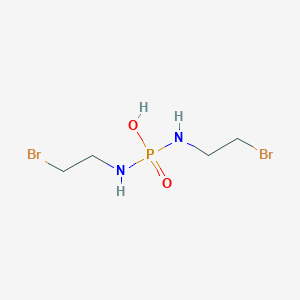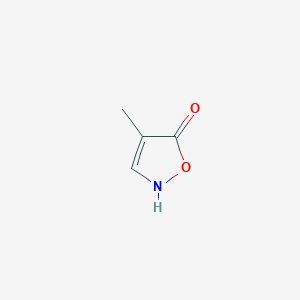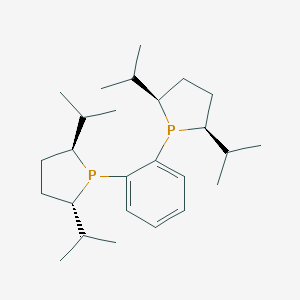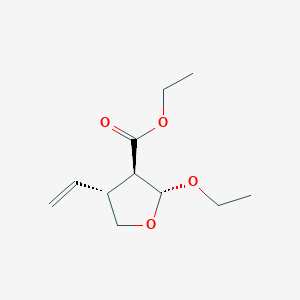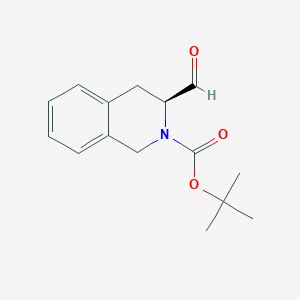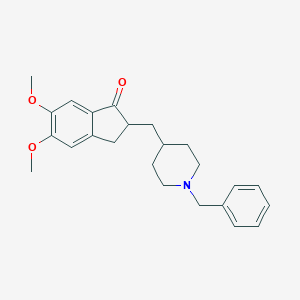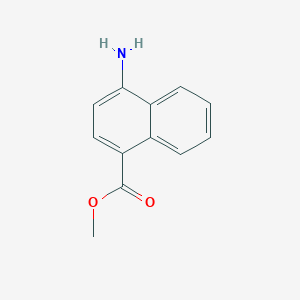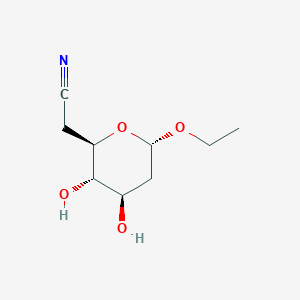
alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) is a chemical compound that belongs to the class of carbohydrates. It is a derivative of heptopyranosiduronate and is commonly used in scientific research.
Mécanisme D'action
The mechanism of action of alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in carbohydrate metabolism. This inhibition can lead to a decrease in glucose uptake and utilization, which can be beneficial in the treatment of diabetes and cancer.
Effets Biochimiques Et Physiologiques
Alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) has several biochemical and physiological effects. It has been shown to decrease glucose uptake and utilization in cancer cells, which can lead to decreased tumor growth. It has also been shown to improve insulin sensitivity in diabetic patients, which can help to regulate blood glucose levels. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI). These include:
1. Development of new derivatives with improved solubility and bioavailability.
2. Investigation of its potential as a chemotherapeutic agent for the treatment of cancer.
3. Study of its effects on other metabolic pathways and its potential use in the treatment of other diseases.
4. Investigation of its mechanisms of action at the molecular level.
5. Development of new synthesis methods for improved yield and purity.
Conclusion:
In conclusion, alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) is a carbohydrate derivative that has several scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new drugs and treatments for various diseases.
Méthodes De Synthèse
The synthesis of alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) involves the use of various chemical reagents and procedures. The most commonly used method involves the reaction of heptopyranosiduronate with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium cyanide to obtain the nitrile derivative. The purity and yield of the final product can be improved by using different purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) has several scientific research applications. It is commonly used as a starting material for the synthesis of other carbohydrate derivatives. It has also been used in the development of new drugs for the treatment of various diseases such as cancer and diabetes. Additionally, it has been used in the study of enzyme kinetics and carbohydrate metabolism.
Propriétés
Numéro CAS |
148379-96-8 |
|---|---|
Nom du produit |
alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) |
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-[(2R,3S,4R,6S)-6-ethoxy-3,4-dihydroxyoxan-2-yl]acetonitrile |
InChI |
InChI=1S/C9H15NO4/c1-2-13-8-5-6(11)9(12)7(14-8)3-4-10/h6-9,11-12H,2-3,5H2,1H3/t6-,7-,8+,9+/m1/s1 |
Clé InChI |
YRQSXDLWFYOOLO-HXFLIBJXSA-N |
SMILES isomérique |
CCO[C@@H]1C[C@H]([C@@H]([C@H](O1)CC#N)O)O |
SMILES |
CCOC1CC(C(C(O1)CC#N)O)O |
SMILES canonique |
CCOC1CC(C(C(O1)CC#N)O)O |
Synonymes |
alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)
